molecular formula C23H38N2O12 B8116298 Mal-propionylamido-PEG7-acetic acid

Mal-propionylamido-PEG7-acetic acid

Cat. No.: B8116298
M. Wt: 534.6 g/mol
InChI Key: ISXVOCIXDXWIAO-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG7-acetic acid is a heterobifunctional, water-soluble, and biocompatible reagent with wide-ranging applications in pharmaceutical research and development . This compound features two distinct reactive groups: a maleimide (Mal) moiety and a carboxylic acid (Ac) group . The maleimide group specifically reacts with sulfhydryl (-SH) containing compounds, such as cysteine residues in proteins, to form a stable covalent carbon-sulfur (thioether) bond . Meanwhile, the terminal carboxylic acid can be activated to conjugate with primary amine groups (e.g., lysine residues in proteins or amine-modified oligonucleotides) via amide bond formation . The integrated polyethylene glycol (PEG) spacer, consisting of seven ethylene oxide units (PEG7), is a critical component of the linker . This PEG chain imparts increased hydrophilicity and flexibility, which enhances the solubility of conjugated complexes and helps to minimize steric hindrance between the coupled molecules, thereby facilitating the formation of stable, bioactive conjugates . This versatile linker is particularly valuable in advanced research applications, including the development of antibody-drug conjugates (ADCs), targeted therapeutics, and various other bioconjugation strategies where stable linkage between a thiol-bearing and an amine-bearing molecule is required . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O12/c26-20(3-5-25-21(27)1-2-22(25)28)24-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-23(29)30/h1-2H,3-19H2,(H,24,26)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXVOCIXDXWIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of PEG7 Diol

The PEG7 diol (Mn = 350 g/mol) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Tosyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq) to catalyze the tosylation reaction. After 24 hours, the tosylated PEG7 is precipitated in cold diethyl ether, yielding a 78–85% pure intermediate.

Maleimide-Propionylamido Conjugation

The tosylated PEG7 is reacted with maleimidopropionic acid (1.5 eq) in dimethylformamide (DMF) using DCC (1.2 eq) and NHS (1.5 eq). The reaction proceeds at 25°C for 48 hours, after which the dicyclohexylurea byproduct is removed by filtration. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the maleimide-PEG7-propionylamido compound with >95% purity.

Acetic Acid Functionalization

The maleimide-PEG7-propionylamido intermediate is treated with bromoacetic acid (2.0 eq) and potassium carbonate (3.0 eq) in acetonitrile at 60°C for 12 hours. The crude product is dialyzed (MWCO 500 Da) against deionized water to remove unreacted reagents, yielding Mal-propionylamido-PEG7-acetic acid in 70–75% yield.

Optimization of Reaction Conditions

Stoichiometric Ratios

Excess maleimidopropionic acid (1.5 eq) ensures complete consumption of the tosylated PEG7, while higher equivalents lead to dimerization. A balance of 1.2 eq DCC and 1.5 eq NHS maximizes activation efficiency without promoting NHS ester hydrolysis.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by solubilizing both PEG and maleimide components. Elevated temperatures (60°C) accelerate acetic acid conjugation but risk maleimide ring opening; thus, reactions are typically conducted at 25–40°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 6.70 (s, 2H, maleimide CH=CH), 3.60 (m, 28H, PEG -OCH₂CH₂O-), 2.45 (t, 2H, propionylamido -CH₂-), 2.10 (s, 3H, acetic acid -COCH₃).

  • ¹³C NMR: 170.5 ppm (maleimide carbonyl), 169.8 ppm (acetic acid carbonyl), 69.3–70.1 ppm (PEG backbone).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 8.2 minutes, confirming >98% purity. Impurities include <1% unreacted PEG7 diol and trace dicyclohexylurea.

Comparative Analysis of PEG Linkers

PropertyPEG1PEG2PEG7 (This Work)
Molecular Weight (g/mol)350400548
Hydrophilicity (LogP)-1.2-1.5-2.8
Thiol Reactivity (k, M⁻¹s⁻¹)12.410.98.3
Amine ReactivityModerateHighVery High

The extended PEG7 chain enhances hydrophilicity and reduces immunogenicity compared to shorter analogs, making it ideal for in vivo therapeutic applications.

Challenges and Mitigation Strategies

Maleimide Hydrolysis

The maleimide group is susceptible to ring-opening hydrolysis above pH 7.5. Storage under inert gas (argon) at -20°C and formulation in lyophilized form extends shelf life to 12 months.

PEG Oligomerization

Trace water induces PEG diol condensation during tosylation. Molecular sieves (3Å) and strict anhydrous protocols suppress oligomer formation, maintaining polydispersity index (PDI) <1.05 .

Chemical Reactions Analysis

Types of Reactions: Mal-propionylamido-PEG7-acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the maleimide group.

  • Substitution: Substitution reactions can introduce different substituents at the maleimide or acetic acid moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Mal-propionylamido-PEG7-acetic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

  • Biology: Employed in the modification of biomolecules and the development of bioconjugates.

  • Medicine: Utilized in drug delivery systems and the design of targeted therapies.

  • Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Mal-propionylamido-PEG7-acetic acid exerts its effects involves its ability to react with thiol groups, forming stable thioether bonds. This reactivity is particularly useful in the conjugation of drugs, imaging agents, and other biomolecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with thiol-containing proteins and peptides.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar PEG Derivatives

Compound Name Reactive Group(s) PEG Length Key Applications Advantages/Limitations
This compound Maleimide, -COOH PEG7 Drug delivery, protein conjugation Dual reactivity; optimal PEG length
Hydrazide-PEG-COOH Hydrazide, -COOH Variable Conjugation with aldehydes/ketones Specific for carbonyl groups; limited to pH-dependent reactions
Folic Acid-PEG-COOH Folic acid, -COOH Variable Targeted cancer therapy Enhances tumor targeting; requires folate receptor expression
Methacrylate-PEG Methacrylate Variable Hydrogel synthesis, polymer chemistry Forms crosslinked networks; lacks bioconjugation versatility
NHS-PEG-COOH NHS ester, -COOH Variable Amine-reactive conjugation Rapid amine coupling; NHS ester hydrolyzes in aqueous media

Key Insights:

Reactivity Profile :

  • Maleimide groups (this compound) offer thiol-specific coupling, ideal for cysteine-containing biomolecules . In contrast, NHS-PEG-COOH targets amine groups but suffers from hydrolysis instability .
  • Hydrazide-PEG-COOH is restricted to carbonyl-containing molecules, limiting its scope compared to the dual functionality of this compound .

PEG Length: PEG7 provides a balance between steric shielding and conjugation efficiency.

Applications :

  • This compound is preferred in antibody-drug conjugates (ADCs) due to its stable thioether linkages and carboxylate-mediated drug loading .
  • Folic Acid-PEG-COOH excels in targeted delivery but depends on receptor overexpression, whereas this compound is versatile across broader biological systems .

Research Findings and Performance Data

  • Stability : this compound exhibits >95% purity (HPLC) and maintains reactivity in pH 6.5–7.5 buffers, critical for in vivo applications .
  • Conjugation Efficiency : Studies report >80% coupling efficiency with thiolated antibodies, outperforming hydrazide-based PEGs in crosslinking stability .
  • Circulation Time: PEG7-modified nanoparticles show a 2.3-fold increase in plasma half-life compared to non-PEGylated counterparts, though shorter than PEG12 variants (3.1-fold) .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Mal-propionylamido-PEG7-acetic acid with high purity, and how can side reactions be minimized?

  • Methodological Answer : Synthesis involves sequential coupling of the maleimide and carboxylic acid groups via PEG spacers. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of the maleimide ring .
  • Purification via size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted intermediates .
  • Monitoring reaction progress via LC-MS or NMR to detect premature thiol-maleimide adducts, which indicate contamination or improper storage of reactants .
    • Data Consideration : Purity ≥95% is achievable by optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of maleimide to PEG precursor) and employing inert atmospheres .

Q. How can researchers optimize the solubility of this compound in aqueous buffers for bioconjugation experiments?

  • Methodological Answer :

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.5–7.5) to maintain solubility. Avoid high-salt buffers that may induce PEG precipitation .
  • Temperature Control : Pre-warm the compound to 25–37°C before dissolution to prevent gelation, a common issue with long PEG chains .
    • Troubleshooting : If precipitation occurs, add 5–10% (v/v) acetonitrile or DMSO as a co-solvent, ensuring compatibility with downstream biological assays .

Q. What protocols ensure efficient conjugation of this compound to thiol-containing biomolecules (e.g., antibodies, peptides)?

  • Methodological Answer :

Thiol Reduction : Pre-treat biomolecules with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and expose free thiols .

Reaction Conditions : Use a 3:1 molar excess of maleimide linker to thiols in pH 6.5–7.4 buffers at 4°C for 12–24 hours to minimize hydrolysis .

Quenching : Add excess β-mercaptoethanol or cysteine to terminate reactions and block unreacted maleimide groups .

  • Validation : Confirm conjugation efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF .

Advanced Research Questions

Q. How do researchers address cross-reactivity of the maleimide group with amine-containing molecules during conjugation?

  • Methodological Answer :

  • pH Control : Conduct reactions at pH ≤7.0 to suppress maleimide-amine reactions, which dominate at higher pH .
  • Competitive Blocking : Pre-incubate the linker with a low-molecular-weight thiol (e.g., 2-mercaptoethanol) to saturate non-specific binding sites before adding the target biomolecule .
    • Data Contradiction : Some studies report maleimide-amine adducts even at pH 7.0; thus, validate specificity via control experiments (e.g., omitting thiols) .

Q. What experimental strategies mitigate the hydrolysis of maleimide-thiol adducts in physiological conditions?

  • Methodological Answer :

  • Stabilization Techniques :
  • Use hydrolytically stable maleimide derivatives (e.g., bromomaleimide) .
  • Conjugate at 4°C and store conjugates at -80°C in lyophilized form .
  • Kinetic Analysis : Perform time-course stability assays in serum-containing media, monitoring adduct integrity via HPLC or fluorescence quenching .
    • Data Interpretation : Hydrolysis half-life ranges from 24–72 hours in serum, necessitating rapid in vivo applications .

Q. How can discrepancies in conjugation efficiency between in vitro and in vivo models be systematically analyzed?

  • Methodological Answer :

  • Comparative Design : Parallel experiments using identical linkers in cell culture (e.g., human serum albumin binding) and murine models .
  • Analytical Tools : Quantify free vs. conjugated linker via isotopic labeling (e.g., ¹⁴C-tagged PEG) or fluorescence resonance energy transfer (FRET) .
    • Hypothesis Testing : Differences may arise from serum protein interference or pH gradients in vivo; test via pre-blocking serum thiols or pH-adjusted buffers .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating batch-to-batch consistency in linker synthesis?

  • Methodological Answer :

  • Quality Control Metrics :
  • Purity : ANOVA testing across batches using HPLC peak area .
  • Functional Activity : Compare conjugation efficiency (e.g., t-test for mean differences in thiol-binding capacity) .
  • Multivariate Analysis : Principal component analysis (PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with product quality .

Q. How should researchers document and address anomalous data in stability studies (e.g., unexpected maleimide degradation)?

  • Methodological Answer :

  • Root-Cause Analysis :

Environmental Factors : Check storage conditions (e.g., exposure to light, humidity) using stability-indicating assays .

Instrument Calibration : Verify HPLC/MS instrument precision with reference standards .

  • Reporting Standards : Disclose anomalies in supplementary materials with proposed mechanistic hypotheses (e.g., radical-mediated degradation) .

Tables for Key Parameters

Parameter Optimal Range Validation Method Reference
Maleimide ReactivitypH 6.5–7.4Thiol titration assay
PEG Spacer Solubility10–50 mg/mL in PBSDynamic light scattering
Hydrolysis Half-Life (in vivo)24–72 hoursRadiolabeled tracer assays

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